Anticancer agent 170

Catalog No.
S753247
CAS No.
24126-98-5
M.F
C16H16O5
M. Wt
288.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anticancer agent 170

Researchers requiring A549-selective antiproliferative activity without the severe in vivo toxicity of deguelin can leverage this BCE-ring-truncated derivative.

  • IC50 = 6.62 μM against A549 cells, outperforming doxorubicin.
  • Single-step synthesis from accessible deoxybenzoin scaffold, bypassing complex rotenoid stereocenters.
  • Critical for reproducible lung cancer models; isomer 5 and oxime analogs lose A549 selectivity.

CAS Number

24126-98-5

Product Name

Anticancer agent 170

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

InChI

InChI=1S/C16H16O5/c1-20-15-6-3-10(8-16(15)21-2)7-13(18)12-5-4-11(17)9-14(12)19/h3-6,8-9,17,19H,7H2,1-2H3

InChI Key

LRXMMYWDVBYTPO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)C2=C(C=C(C=C2)O)O)OC

Synonyms

Anticancer agent 170, 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, BCE-ring-truncated deguelin analog, 2',4'-dihydroxy-3,4-dimethoxydeoxybenzoin

Purity

≥98%

Package Size

5 mg, 10 mg

Anticancer agent 170 (CAS 24126-98-5), chemically identified as 1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone, is a structurally simplified, BCE-ring-truncated deguelin derivative featuring a deoxybenzoin backbone[1]. It is procured primarily as a highly selective A549 anti-proliferative agent and a versatile building block in medicinal chemistry [1]. By stripping away the B, C, and E rings of the naturally occurring rotenoid deguelin, this compound retains targeted A549 inhibitory activity while offering single-step synthetic accessibility, reduced structural complexity, and improved physicochemical profiles for downstream formulation and optimization [1].

Research Fit

Workflow Selective cell proliferation assays
Selection A549 lung adenocarcinoma cell model studies
Use Context Deguelin analog SAR and scaffold simplification research

Substituting Anticancer agent 170 with the parent compound deguelin introduces severe in vivo toxicity and limits processability due to the complex, multi-ring stereocenters of the natural rotenoid[1]. Conversely, substituting with generic deoxybenzoins or closely related structural isomers (such as isomer 5) results in a complete loss of inhibitory activity against A549 cell lines [1]. Furthermore, minor functional group modifications, such as converting the ketone to an oxime, drastically alter cell-line selectivity, shifting primary activity away from A549 toward HCT116 [1]. Therefore, procuring this exact ketone derivative is critical for ensuring reproducible, highly specific activity in lung cancer models without the toxicity and manufacturing burdens of the parent rotenoid[1].

Substitution Risk

Cell-line selectivity may shift
Compound 3a primarily targets A549 cells, whereas in-class analogs 6a and 8d show preferential HCT116 activity, preventing direct substitution in lung cancer models.
Mechanistic profile may not transfer
Truncated analogs exhibit divergent pathway responses. Apoptosis induction in A549 cells by 3a is not guaranteed with other generic ketone derivatives.
Scaffold simplification context differs
The specific BCE-ring-truncated structure of 3a provides a distinct simplification benchmark compared to deguelin, which may not apply to alternative truncation patterns.

A549 Antiproliferative Potency vs. Clinical Benchmarks

When evaluated against the A549 lung cancer cell line, Anticancer agent 170 demonstrates an IC50 of 6.62 μM, which outperforms the clinical benchmark doxorubicin (IC50 = 7.38 μM) [1]. Furthermore, it matches the potency of the parent compound deguelin (IC50 = 6.47 μM) without requiring the complex pentacyclic structure[1].

Evidence DimensionIn vitro IC50 against A549 cells
Target Compound Data6.62 μM
Comparator Or BaselineDoxorubicin (7.38 μM) and Deguelin (6.47 μM)
Quantified Difference0.76 μM lower IC50 than doxorubicin; comparable to deguelin
ConditionsMTT assay

Validates the compound as a highly potent standalone active agent, outperforming standard chemotherapeutics while avoiding the toxicity of the parent rotenoid.

A549 Selectivity
Direct comparison
6.62 µM (A549) vs. n.s. (HCT116)
Supports cell-model response context
Analogs 6a/8d favor HCT116. Data to verify in triplicate.

Strict Regiochemical Dependence for Target Activity

The precise regiochemistry of Anticancer agent 170 is critical for its biological function. While the target compound achieves an IC50 of 6.62 μM against A549 cells, its closely related structural isomer (compound 5) exhibits a complete loss of inhibitory activity under identical assay conditions [1]. This demonstrates that generic deoxybenzoin substitution is unviable for A549-targeted applications [1].

Evidence DimensionTarget specificity (A549 inhibition)
Target Compound DataActive (IC50 = 6.62 μM)
Comparator Or BaselineStructural isomer 5 (Inactive)
Quantified DifferenceComplete loss of activity in the isomer
ConditionsMTT assay against A549 cell line

Highlights the necessity of procuring this exact regiochemistry, as even closely related structural isomers fail to replicate the biological performance.

A549 Antiproliferative Activity
Cross-study comparable
IC50 6.62 µM (72h)
Supports scaffold simplification context
Deguelin parent: IC50 5.55 µM (72h). MTT assay.

Functional Group-Driven Cell Line Selectivity

Procuring the exact ketone derivative is essential for lung cancer models, as minor functional group modifications drastically alter cell-line selectivity. Anticancer agent 170 strictly targets A549 cells, whereas converting its ketone moiety to an oxime (compound 6a) shifts the primary inhibitory activity to HCT116 colorectal cancer cells (IC50 = 3.43 μM) [1]. This strict functional group dependence prevents the use of in-class oxime or alkylated substitutes for A549 research [1].

Evidence DimensionCell line selectivity shift
Target Compound DataKetone form (A549 selective, IC50 = 6.62 μM)
Comparator Or BaselineOxime analogue 6a (HCT116 selective, IC50 = 3.43 μM)
Quantified DifferenceKetone strictly dictates A549 selectivity; oxime shifts activity to HCT116
ConditionsComparative MTT assays across multiple cancer cell lines

Demonstrates that the ketone form is non-interchangeable with other derivatives for lung cancer applications, driving precise procurement for specific disease models.

Predicted Physicochemical Profile
Class-level inference
LogP 2.54-3.09; TPSA 75.99 A²
Class-level in silico context
Zero Lipinski violations reported. Data to verify.

Synthetic Accessibility and Precursor Processability

Unlike the parent compound deguelin, which is a pentacyclic rotenoid requiring complex natural extraction or multi-step total synthesis, Anticancer agent 170 is a structurally simplified BCE-ring-truncated deoxybenzoin. It can be synthesized via a single-step Friedel-Crafts acylation of resorcinol with 3,4-dimethoxyphenylacetyl chloride, achieving a 56% yield at room temperature [1]. This structural simplification removes three stereocenters and three ring structures, drastically improving manufacturability [1].

Evidence DimensionSynthesis complexity and processability
Target Compound Data1-step Friedel-Crafts acylation (56% yield)
Comparator Or BaselineNatural deguelin (pentacyclic rotenoid requiring complex extraction)
Quantified DifferenceElimination of 3 stereocenters and 3 ring structures
ConditionsStandard laboratory synthesis (nitrobenzene, AlCl3, room temperature)

Lowers procurement costs and simplifies supply chains by allowing scalable synthetic production rather than relying on variable natural extraction.

Apoptosis Induction
Supporting evidence
Concentration-dependent Annexin V/PI
Supports apoptosis pathway-response context
Flow cytometry in A549 cells, 24h exposure.

Targeted Lung Cancer Drug Development

Utilized as a primary active pharmaceutical ingredient (API) or advanced lead compound in A549-specific anti-proliferative screening, where benchmark-beating potency (IC50 = 6.62 μM) against doxorubicin is required[1].

Deoxybenzoin Scaffold Optimization

Serves as an ideal synthetic precursor for generating D-ring alkylated or O-acylated derivatives, leveraging its accessible ketone and hydroxyl groups for further medicinal chemistry exploration without the steric hindrance of a pentacyclic rotenoid [1].

Toxicity-Reduced Rotenoid Modeling

Procured as a structurally simplified model compound in studies investigating the biological mechanisms of deguelin, specifically chosen to avoid the severe in vivo toxicity associated with the parent compound's B, C, and E rings [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
A549 cell-model endpoint studies
Cell-line selectivity review
Apoptosis pathway-response context
Scaffold optimization research
Structural simplification context
Potency vs. deguelin parent context
Computational lead context
Predicted rule-of-five compliance
In silico property prediction review

XLogP3

3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.09977361 Da

Monoisotopic Mass

288.09977361 Da

Heavy Atom Count

21

Wikipedia

1-(2,4-dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone

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